

Use of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine in neurological research

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Compound of Interest

Compound Name: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

Cat. No.: B113093

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Application Notes: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

Compound Identification

- Systematic Name: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine
- IUPAC Name: 1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine[1]
- CAS Number: 851169-57-8[1]
- Molecular Formula: C₁₁H₁₈N₂O[1]
- Synonyms: (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine, 4-Methoxyphenyl-2-amino-N,N-dimethylethanamine[1][2]

Introduction

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine is a phenethylamine derivative recognized for its role as a versatile intermediate in the synthesis of more complex, biologically active molecules.[2][3] While detailed pharmacological data for this specific compound is

limited in publicly accessible literature, its structural similarity to other neurologically active phenethylamines suggests its potential for use in neurological research, particularly in the development of therapeutics for mood and anxiety disorders.[3] This document provides an overview of its potential applications and representative protocols based on the activities of structurally related compounds.

Potential Applications in Neurological Research

Based on its chemical structure and information from chemical suppliers, the primary applications of this compound in a research setting are:

- **Synthetic Intermediate:** The compound serves as a key building block in medicinal chemistry for the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders.[2][3] Its structure is amenable to modifications that can alter its pharmacological profile, making it a valuable starting point for developing new antidepressants and anxiolytics.[3]
- **Neurotransmitter System Research:** It can be used in studies investigating neurotransmitter systems.[3] As a phenethylamine derivative, it is hypothesized to interact with monoamine systems, such as those for serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Research could involve using this compound as a tool to probe receptor binding sites or transporter functions.
- **Drug Discovery Lead Compound:** The core structure can be used as a scaffold for the development of new psychoactive compounds. By analyzing its structure-activity relationships (SAR) through systematic chemical modifications, researchers can identify novel ligands with desired selectivity and potency for specific neurological targets.

Hypothesized Mechanism of Action

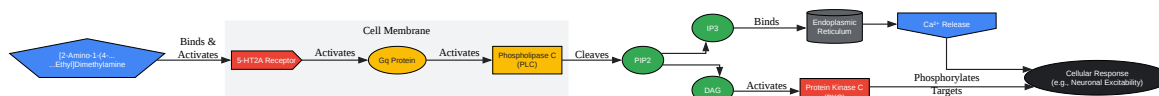
Structurally related phenethylamines are known to exert their effects by interacting with various components of the monoaminergic system.[4] The primary hypothesized mechanisms for a compound like **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine** would involve:

- **Receptor Binding:** Direct binding to G-protein coupled receptors (GPCRs), such as serotonin (e.g., 5-HT_{2A}, 5-HT_{2C}) and adrenergic (e.g., α_1 , β_2) receptors.[5][6][7] Agonism or

antagonism at these receptors can modulate downstream signaling cascades, influencing neuronal excitability and communication.

- **Transporter Inhibition:** Inhibition of monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound could increase their availability and enhance monoaminergic neurotransmission, a common mechanism for antidepressant medications.[8]
- **Neurotransmitter Release:** Acting as a substrate for monoamine transporters, leading to neurotransmitter release through a process known as reverse transport.

The diagram below illustrates a potential signaling pathway based on the interaction of a phenethylamine derivative with a 5-HT_{2A} receptor, a common target for this class of compounds.[4][7]



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Caption: Hypothesized 5-HT_{2A} receptor signaling pathway for a phenethylamine derivative.

Quantitative Data (Representative)

No specific quantitative binding affinity or functional assay data for **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine** is readily available in published literature. The following table presents representative data for other substituted phenethylamines at key neurological targets to provide a comparative context for potential research.[6][7]

Target	Compound Class	K _i (nM) Range	EC ₅₀ (nM) Range	Activity Type
5-HT _{2A} Receptor	Substituted Phenethylamines	8 - 1,600	32 - 3,400	Partial/Full Agonist
5-HT _{2C} Receptor	Substituted Phenethylamines	110 - 3,500	N/A	Variable
5-HT _{1A} Receptor	Substituted Phenethylamines	710 - >5,000	N/A	Low Affinity
α ₁ Adrenergic Receptor	NBOMe Derivatives	300 - 900	N/A	High Affinity
Norepinephrine Transporter (NET)	Dimethyl-ethylamines	Variable	IC ₅₀ >1,000	Weak Inhibitor
Serotonin Transporter (SERT)	Dimethyl-ethylamines	Variable	IC ₅₀ >1,000	Weak Inhibitor

Note: This data is illustrative and derived from structurally related but distinct molecules.[6][7] K_i represents binding affinity, EC₅₀ represents functional potency, and IC₅₀ represents inhibitory concentration. N/A indicates data not typically reported for this target/activity combination.

Experimental Protocols

The following are detailed, representative protocols for experiments commonly used to characterize novel psychoactive compounds. These would need to be optimized for the specific physical and chemical properties of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**.

Protocol 1: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (K_i) of the test compound for a specific receptor (e.g., human 5-HT_{2A}) by measuring its ability to compete with a radiolabeled ligand.

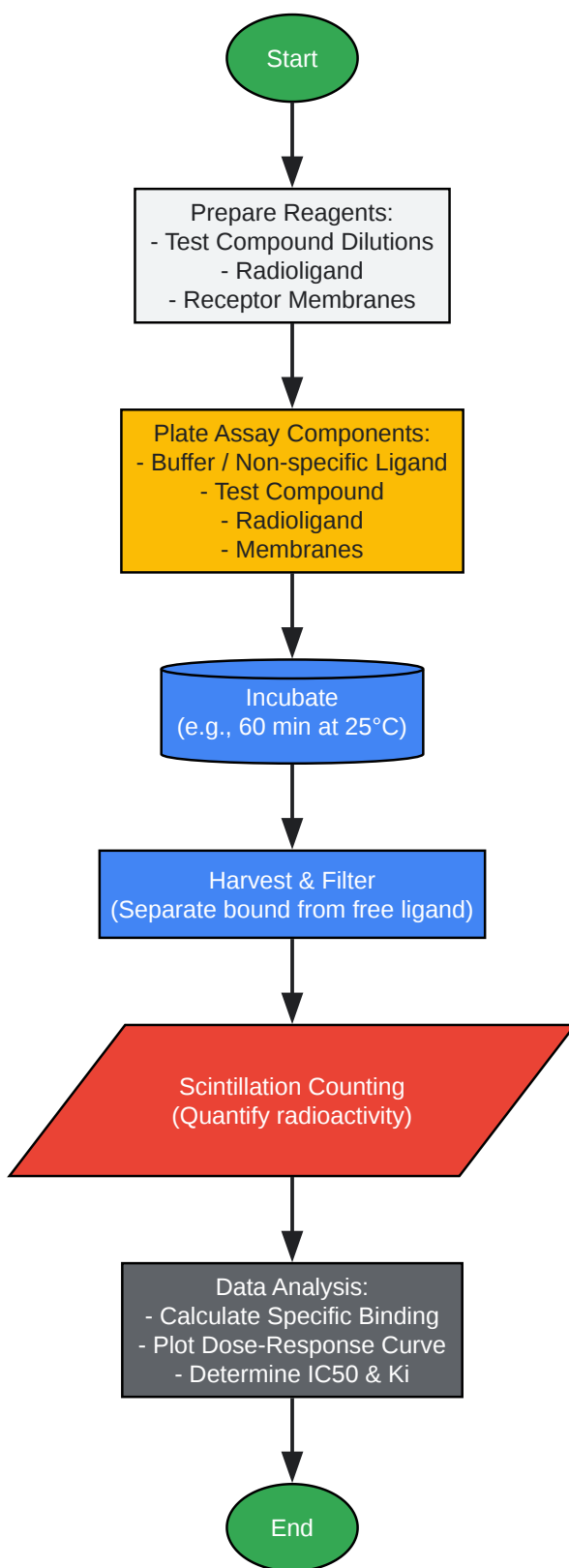
Materials:

- HEK293 cells stably expressing the human 5-HT_{2A} receptor.
- Cell membrane preparation from the above cells.
- Radioligand: [³H]ketanserin (a 5-HT_{2A} antagonist).
- Non-specific ligand: Mianserin.
- Test Compound: **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**, dissolved in DMSO and serially diluted.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and liquid scintillation counter.

Methodology:

- Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a BCA or Bradford assay.
- Assay Setup: In a 96-well plate, add the following to each well:
 - 50 μ L Assay Buffer (for total binding).
 - 50 μ L Mianserin (10 μ M final concentration, for non-specific binding).
 - 50 μ L of serially diluted test compound.
- Add Radioligand: Add 50 μ L of [³H]ketanserin (e.g., 1 nM final concentration) to all wells.

- **Add Membranes:** Add 100 μ L of the membrane preparation (e.g., 10-20 μ g protein) to each well to initiate the binding reaction.
- **Incubation:** Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle agitation.
- **Harvesting:** Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter 3 times with ice-cold assay buffer to remove unbound radioligand.
- **Quantification:** Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- **Data Analysis:**
 - Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC_{50} value.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where $[L]$ is the concentration of the radioligand and K_a is its affinity for the receptor.



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Caption: Experimental workflow for a radioligand receptor binding assay.

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

This protocol measures the ability of the test compound to inhibit the reuptake of neurotransmitters (e.g., serotonin) into isolated nerve terminals (synaptosomes).

Materials:

- Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin/norepinephrine).
- Sucrose Buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
- Krebs-Ringer Buffer.
- Radiolabeled Neurotransmitter: [³H]Serotonin ([³H]5-HT).
- Uptake Inhibitor Control: Fluoxetine (for SERT).
- Test Compound: **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**, dissolved in DMSO and serially diluted.
- Glass-Teflon homogenizer, centrifuges.
- Liquid scintillation counter.

Methodology:

- Synaptosome Preparation:
 - Dissect the brain region of interest on ice.
 - Homogenize the tissue in ice-cold Sucrose Buffer.
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).
 - Resuspend the P2 pellet in Krebs-Ringer Buffer and determine protein concentration.

- Uptake Assay:
 - Pre-warm synaptosome aliquots to 37°C for 5 minutes.
 - Add the test compound (at various concentrations) or the control inhibitor (e.g., Fluoxetine) and pre-incubate for 10 minutes at 37°C.
 - Initiate uptake by adding [³H]5-HT (e.g., 10 nM final concentration).
 - Incubate for a short period (e.g., 5 minutes) at 37°C.
 - Set up parallel tubes on ice to determine non-specific uptake.
- Termination and Wash:
 - Terminate the uptake reaction by adding 3 mL of ice-cold buffer and immediately filtering through glass fiber filters.
 - Wash the filters rapidly with more ice-cold buffer.
- Quantification:
 - Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific uptake: Uptake at 37°C (CPM) - Uptake on ice (CPM).
 - Determine the percentage inhibition of specific uptake for each concentration of the test compound relative to the vehicle control.
 - Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to calculate the IC₅₀ value.

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